Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate is an organic compound characterized by the molecular formula . This diester is synthesized from cyclohexane-1,4-dicarboxylic acid and 2-hydroxyethanol. It is notable for its diverse applications across various scientific and industrial fields due to its unique chemical properties. The compound serves as a monomer in polymer synthesis, a plasticizer in flexible plastics, and has potential roles in drug delivery systems due to its biocompatibility .
Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate is classified under esters and specifically falls within the category of dicarboxylic acid derivatives. Its synthesis involves the reaction of cyclohexane-1,4-dicarboxylic acid with 2-hydroxyethanol, leading to a compound that exhibits both hydrophilic and hydrophobic characteristics, making it suitable for various applications .
The primary method for synthesizing bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate involves hydrogenation processes. The synthesis typically follows these steps:
In industrial settings, the production process scales up to accommodate larger volumes using high-pressure reactors and continuous flow systems, enhancing efficiency and yield.
The molecular structure of bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate features two hydroxyethyl groups attached to a cyclohexane ring with carboxylate functionalities at the 1 and 4 positions. This structure contributes to its physical properties and reactivity.
The reactions yield several products including:
The mechanism of action for bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate primarily involves its role as a ligand in catalytic processes. The compound's ability to form stable complexes enhances its utility in various chemical reactions, particularly in polymerization and drug delivery applications .
Experimental data indicate that bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate maintains stability across a range of temperatures and pH levels, making it suitable for various applications .
Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate finds numerous applications across different fields:
Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate (BHCD) is industrially synthesized via catalytic hydrogenation of bis(2-hydroxyethyl) terephthalate (BHET), a monomer derived from polyethylene terephthalate (PET) degradation. This transformation involves saturation of the aromatic ring under hydrogen pressure, converting planar benzene rings into three-dimensional cyclohexane structures. The reaction typically operates at 80–200°C and 1.5–7.0 MPa H₂ pressure, with conversion efficiency critically dependent on catalyst selection and process parameters [1] [5].
Table 1: Comparative Hydrogenation Conditions for BHCD Synthesis
Catalyst Type | Temperature (°C) | H₂ Pressure (MPa) | Conversion (%) | BHCD Selectivity (%) |
---|---|---|---|---|
Pd/C | 120–180 | 3.0–7.0 | >99 | 85–90 |
Ru/C | 150–200 | 5.0–6.0 | 98 | 80–88 |
Cu/MgO@SiO₂ | 240–260 | 2.5–4.0 | 99.2 | 97.1 |
NiLa | 220–240 | 4.0–5.0 | 95 | 90 |
Industrial-scale hydrogenation employs continuous-flow reactors to manage exothermic heat release and prevent by-product formation. Key challenges include minimizing in-situ ethylene glycol degradation (to acetaldehyde) and controlling cis/trans-isomer ratios of BHCD, which influence downstream polymer crystallinity. Typical production yields exceed 90% when using purified BHET feedstock with low oligomer content [1] [3] [5].
Hydrogenation mechanisms vary significantly with catalyst type, influencing BHCD stereoselectivity and energy requirements:
Palladium Systems
Pd/C catalysts operate via syn-addition of hydrogen across adsorbed terephthalate rings. The aromatic ring adsorbs parallel to the Pd surface, facilitating rapid saturation. Pd’s moderate oxophilicity minimizes ester group reduction, maintaining hydroxyethyl functionality. However, Pd sintering above 180°C reduces long-term activity [1] [5].
Ruthenium Systems
Ru catalysts exhibit higher hydrogenolysis activity, risking over-reduction to cyclohexane derivatives. Phosphine-modified Ru complexes mitigate this by sterically shielding ester groups. Cyclohexane ring trans-isomer predominance (∼75%) occurs due to thermodynamic stability of the diaxial carboxylate configuration [5] [7].
Copper Systems
Cu-based catalysts like Cu/MgO@SiO₂ leverage surface basicity to polarize C=O bonds, enhancing ring adsorption. At 260°C and 2.5 MPa H₂, Cu⁰/Cu⁺ sites facilitate sequential hydrogen addition with 99.2% BHET conversion and 97.1% BHCD selectivity. The SiO₂ encapsulation prevents Cu particle agglomeration, enabling 100-hour stability at 280°C [4] [6].
Table 2: Hydrogenation Mechanism Characteristics
Catalyst | Active Sites | Rate-Determining Step | Dominant Isomer | By-Product Formation |
---|---|---|---|---|
Pd/C | Pd(111) crystallites | H₂ dissociation | cis (∼60%) | <2% ethylene glycol |
Ru-Sn | Ru nanoparticles | Ring adsorption | trans (∼75%) | 5–8% dimethanol species |
Cu/MgO@SiO₂ | Cu⁰-Cu⁺ interfaces | Electron transfer to ring | cis (∼55%) | <1% light alcohols |
Alternative BHCD synthesis routes employ esterification of 1,4-cyclohexanedicarboxylic acid (CHDA) with ethylene glycol, avoiding PET-derived precursors. This method proceeds via acid-catalyzed nucleophilic acyl substitution:
Step 1: CHDA protonation at carboxyl oxygenStep 2: Ethylene glycol nucleophile attackStep 3: Tetrahedral intermediate collapse with water elimination
Solvents critically influence equilibrium dynamics:
Table 3: Solvent Effects in Esterification Synthesis
Solvent System | Temperature (°C) | Reaction Time (h) | BHCD Purity (%) | Water Removal Method |
---|---|---|---|---|
DMSO | 140 | 4 | 92 | Molecular sieves |
n-Hexanol | 180 | 6 | 85 | Dean-Stark trap |
Solvent-free | 210 | 8 | 88 | Vacuum distillation |
Ethyl acetate | 120 | 10 | 75 | Reflux condenser |
Limitations include CHDA’s low solubility in non-polar media and diethylene glycol formation from ethylene glycol dehydration. Recent advances utilize membrane reactors for continuous water extraction, improving yields to 94% at reduced temperatures (130°C) [3] [8].
Bimetallic systems synergistically combine hydrogenation and stabilization functions, addressing monometallic catalyst limitations:
Pd-Sn / Ru-Sn Alloys
Sn oxide sites selectively adsorb terephthalate rings, while Pd/Ru activates H₂. Sn⁴⁺→Sn²⁺ reduction during reaction creates electron-deficient Pd, enhancing benzene ring adsorption. This suppresses ethylene glycol dehydrogenation, reducing acetaldehyde by-products to <0.5% [7].
Cu-Fe-Al Oxides
In tandem PET-to-BHCD processes, Cu⁰ sites hydrogenate benzene rings, while Fe³⁺/Al³⁺ Lewis acid sites activate carbonyl groups. The Cu₁Fe₁Al₀.₅ configuration achieves 98% CHDM selectivity from BHCD at 240°C via in-situ H-spillover [6] [9].
MgO-Decorated Cu
Cu/MgO@SiO₂’s stability (104 m² g⁻¹ surface area, 0.52 cm³ g⁻¹ pore volume) originates from MgO anchoring Cu nanoparticles and SiO₂ preventing sintering. CO₂-TPD confirms 480 μmol g⁻¹ basicity, which polarizes ester carbonyls, lowering ring hydrogenation activation energy by 30 kJ/mol [4].
Table 4: Bimetallic Catalyst Performance Metrics
Catalyst System | Metal Loading (wt%) | Surface Area (m²/g) | BHCD Yield (%) | Operational Stability |
---|---|---|---|---|
Pd-Sn/C | 5% Pd, 2% Sn | 950 | 94 | 200 h (15% activity loss) |
Cu/MgO@SiO₂ | 22.7% Cu | 104 | 97.1 | 100 h at 280°C (negligible loss) |
Cu-Fe-Al | 40% Cu, 20% Fe | 220 | 90.2* | 80 h (8% activity loss) |
Ru-CeO₂/Al₂O₃ | 3% Ru, 10% Ce | 310 | 91 | 150 h (10% activity loss) |
*Total yield from PET in tandem process*
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1